molecular formula C21H16ClN3O5S3 B322225 3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B322225
M. Wt: 522 g/mol
InChI Key: AQKLKOVBVYNASL-UHFFFAOYSA-N
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Description

3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring

Preparation Methods

The synthesis of 3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide typically involves a series of organic reactions. One efficient method involves the use of green synthesis techniques, which are environmentally friendly and operationally simple. For instance, a novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivative can be synthesized in ethanol at room temperature under green conditions, achieving up to 90% yield . The molecular structures of the synthesized compounds are verified using spectroscopic methods .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide involves its interaction with molecular targets, such as enzymes. For example, it has been shown to inhibit the SARS-CoV-2 main protease enzyme by binding to its active site, thereby preventing viral replication . The compound’s binding affinity and molecular interactions are often studied using molecular docking and DFT analysis .

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide include other benzenesulfonamides and thiadiazole derivatives. These compounds share structural similarities but may differ in their functional groups and specific applications. For instance, spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been studied for their potential as SARS-CoV-2 protease inhibitors . The unique combination of functional groups in this compound contributes to its distinct properties and applications.

Properties

Molecular Formula

C21H16ClN3O5S3

Molecular Weight

522 g/mol

IUPAC Name

3-chloro-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H16ClN3O5S3/c22-19-17-3-1-2-4-18(17)31-20(19)21(26)24-13-5-11-16(12-6-13)33(29,30)25-14-7-9-15(10-8-14)32(23,27)28/h1-12,25H,(H,24,26)(H2,23,27,28)

InChI Key

AQKLKOVBVYNASL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)S(=O)(=O)N)Cl

Origin of Product

United States

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